

# Application Notes and Protocols for the SMUpRMS Cell Line

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The SMU-pRMS cell line, established at Sapporo Medical University, represents a valuable in vitro model for studying pleomorphic rhabdomyosarcoma (pRMS), a rare and aggressive subtype of soft tissue sarcoma.[1] This cell line was derived from a surgically resected tumor of a 69-year-old patient and exhibits key characteristics of pRMS, including constant growth, spheroid formation, and invasiveness.[1] These application notes provide detailed protocols for the culture and characterization of the SMU-pRMS cell line, along with insights into the key signaling pathways implicated in pleomorphic rhabdomyosarcoma. While the full experimental details from the original publication are not publicly available, this document synthesizes information from the publication's abstract and established protocols for similar cancer cell lines to provide a comprehensive guide.

# **Data Presentation**

# Table 1: Characteristics of the SMU-pRMS Cell Line



Characteristic	Description	Reference
Cell Line Name	SMU-pRMS	[1]
Disease	Pleomorphic Rhabdomyosarcoma (pRMS)	[1]
Origin	Surgically resected tumor from a 69-year-old patient	[1]
Morphology	Adherent, with constant growth in monolayer culture	[1]
Key Features	Exhibits spheroid formation and invasiveness	[1]
Chemosensitivity	High chemosensitivity to eribulin	[1]
In Vivo	Forms tumors in inoculated mice after 4 weeks	[1]

# Experimental Protocols Protocol 1: Culturing of SMU-pRMS Cells

This protocol is based on standard procedures for the culture of adherent cancer cell lines and rhabdomyosarcoma cells.

#### Materials:

- SMU-pRMS cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- Trypsin-EDTA (0.25%)



- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- · 6-well plates
- Incubator (37°C, 5% CO2)
- Biosafety cabinet
- Centrifuge
- Hemocytometer or automated cell counter

#### Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Thawing of Cryopreserved Cells:
  - Rapidly thaw the vial of frozen SMU-pRMS cells in a 37°C water bath.
  - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
  - Centrifuge at 1,000 rpm for 5 minutes.
  - Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
  - Transfer the cell suspension to a T-25 culture flask.
  - Incubate at 37°C in a 5% CO2 humidified incubator.
- Subculturing:
  - When cells reach 80-90% confluency, aspirate the culture medium.



- Wash the cell monolayer once with sterile PBS.
- Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until
  cells detach.
- Neutralize the trypsin by adding 4-5 mL of complete growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new T-75 flasks at a density of 5 x 10<sup>5</sup> cells per flask.
- Incubate at 37°C in a 5% CO2 humidified incubator.

# **Protocol 2: Spheroid Formation Assay**

This protocol is designed to assess the spheroid formation capability of the SMU-pRMS cell line, a key feature of cancer stem-like cells.

#### Materials:

- SMU-pRMS cells
- Ultra-low attachment 96-well plates
- Complete growth medium (as described in Protocol 1)
- Microscope

#### Procedure:

- Harvest SMU-pRMS cells as described in the subculturing protocol.
- Resuspend the cells in complete growth medium to a final concentration of 1 x 10<sup>4</sup> cells/mL.
- Add 100 μL of the cell suspension to each well of an ultra-low attachment 96-well plate.

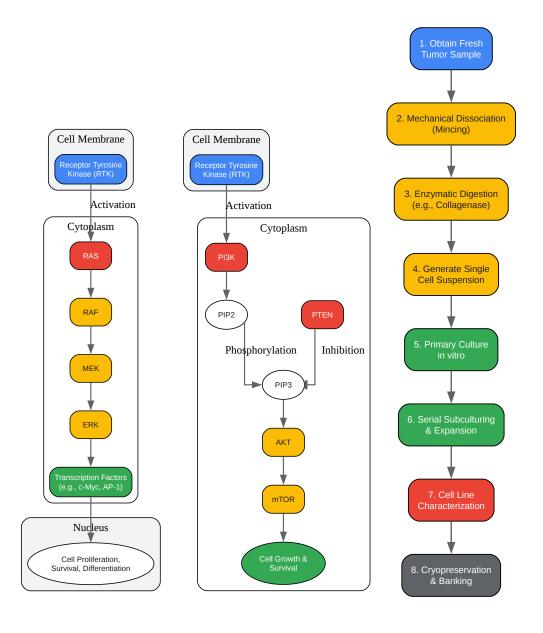


- Incubate the plate at 37°C in a 5% CO2 humidified incubator.
- Monitor spheroid formation daily using an inverted microscope. Spheroids should be visible within 3-7 days.
- Document spheroid morphology and size using imaging software.

# Mandatory Visualization Signaling Pathways in Pleomorphic Rhabdomyosarcoma

Pleomorphic rhabdomyosarcoma is characterized by complex genomic alterations, frequently involving key signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below illustrate two of the critical pathways often dysregulated in this cancer.





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## References

• 1. Molecular analysis of 10 pleomorphic rhabdomyosarcomas reveals potential prognostic markers and druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]







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